1-Tert-butyl-2-methyleneaziridine
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Overview
Description
1-Tert-butyl-2-methyleneaziridine is a member of the methyleneaziridines family, characterized by an exocyclic carbon-carbon double bond on a three-membered aziridine ring. This compound is notable for its high strain energy, which makes it a valuable building block in organic synthesis .
Preparation Methods
The synthesis of 1-tert-butyl-2-methyleneaziridine typically involves the deprotonation of N-benzamide intermediates followed by an intramolecular addition of a nitrogen anion to an alkynyl group . Another method includes the deprotonation of this compound with s-butyllithium in the presence of tetramethylethylenediamine (TMEDA), which then reacts with various electrophiles to yield the desired compound .
Chemical Reactions Analysis
1-Tert-butyl-2-methyleneaziridine undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized under specific conditions, although detailed mechanisms are less documented.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the exocyclic double bond.
Common reagents used in these reactions include s-butyllithium, TMEDA, and various electrophiles like methyl iodide and trimethylsilyl chloride . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Tert-butyl-2-methyleneaziridine has found applications in various fields:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-tert-butyl-2-methyleneaziridine involves the high strain energy of the aziridine ring, which drives its reactivity. The exocyclic double bond introduces additional strain, making the compound highly reactive towards nucleophiles and electrophiles . The molecular targets and pathways involved are primarily related to its ability to undergo ring-opening reactions, which are crucial in various synthetic applications.
Comparison with Similar Compounds
1-Tert-butyl-2-methyleneaziridine is unique due to its exocyclic double bond and high strain energy. Similar compounds include:
Vinylaziridines: These have a vinyl group attached to the aziridine ring.
Ethynylaziridines: These feature an ethynyl group attached to the ring.
Compared to these compounds, this compound exhibits higher strain energy and reactivity, making it a more potent intermediate in organic synthesis .
Properties
CAS No. |
21384-36-1 |
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Molecular Formula |
C7H13N |
Molecular Weight |
111.18 g/mol |
IUPAC Name |
1-tert-butyl-2-methylideneaziridine |
InChI |
InChI=1S/C7H13N/c1-6-5-8(6)7(2,3)4/h1,5H2,2-4H3 |
InChI Key |
YVYCAMVMYGSRQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1CC1=C |
Origin of Product |
United States |
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